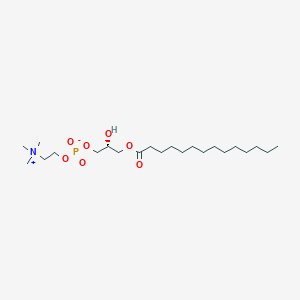
Rhodium trichloride
描述
Rhodium trichloride, also known as Rhodium(III) chloride, is a compound with the formula RhCl3. It refers to inorganic compounds where n varies from 0 to 3 in the formula RhCl3(H2O)n. Depending on the value of n, the material is either a dense brown solid or a soluble reddish salt . The soluble trihydrated (n = 3) salt is widely used to prepare compounds used in homogeneous catalysis .
Synthesis Analysis
Rhodium trichloride can be synthesized by chemical reduction of an aqueous solution of rhodium trichloride with different aliphatic alcohols in the presence of polyvinylpyrrolidone (PVP) as the stabilizing agent . The choice of the reducing agent and reduction conditions enabled to obtain Rh(0) colloids showing various mean nanoparticle diameters and different nanoparticle morphologies .Molecular Structure Analysis
The molecular formula of Rhodium trichloride is Cl3Rh . The anhydrous rhodium chloride is a dense red-brown solid. According to X-ray crystallography, it crystallizes in the motif seen also for YCl3 and AlCl3. The metal centers are octahedral, and the halides are doubly bridging .Chemical Reactions Analysis
Rhodium trichloride acts as a catalyst for conjugate reduction of cinnamaldehydes followed by cross-coupling with arylboronic acids . It also plays a role in the direct conversion of methane to acetic acid .Physical And Chemical Properties Analysis
Rhodium trichloride is a dark red solid that is deliquescent . It has a density of 5.38 g/cm3, a melting point of approximately 450 °C, and a boiling point of 717 °C . It is insoluble in water but soluble in hydroxide and cyanide solutions, and also soluble in aqua regia .科学研究应用
Catalysis
- Polymer Hydrogenation: RhCl3 acts as an effective catalyst for hydrogenation of unsaturated polymers like polyisoprene, especially when combined with specific ligands such as triphenylphosphine (Piya-areetham, Prasassarakich, & Rempel, 2013).
- Organoboron Reactions: Rhodium-grafted hydrotalcite, derived from RhCl3, is used as a catalyst for the 1,4-addition of organoboron reagents to unsaturated carbonyl compounds (Fujita et al., 2006).
- Hydrogenation of Aromatic Compounds: RhCl3 is used in Rh/graphite-catalyzed hydrogenation of various aromatic compounds (Falini, Gualandi, & Savoia, 2009).
Chemical Analysis
- Trace Level Determination: RhCl3 is used in cloud point extraction coupled with spectrophotometric techniques for estimating rhodium at trace levels in various samples (Kassem & Amin, 2015).
Nanotechnology
- Nanoparticle Formation: RhCl3 is utilized in the synthesis of rhodium nanoparticles, which have applications in catalysis (Fernández & Pleixats, 2020).
Environmental Analysis
- Ultra-Trace Determination: The substance is involved in improved methodologies for ultra-trace voltammetric determination of rhodium in environmental samples (Almécija, Cobelo-García, & Santos-Echeandía, 2016).
Metal Recovery
- Rhodium Recovery: RhCl3 is significant in studies exploring new ligands for the efficient recovery of rhodium from chloride media (Bottorff et al., 2016).
安全和危害
Rhodium trichloride is harmful if swallowed and causes serious eye damage . It is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all safety precautions should be read and understood .
未来方向
The global market for Rhodium, which includes Rhodium trichloride, is projected to reach a revised size of US$5.6 Billion by 2030 . Rhodium is increasingly being used in the jewelry sector and in new technologies like electric vehicles . The requirement for rhodium used in catalytic converters for cars is rising due to various government regulations being implemented in different nations to reduce carbon emissions .
属性
IUPAC Name |
trichlororhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Rh/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONJTKJMTWTJCT-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Rh](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044497 | |
| Record name | Rhodium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; Insoluble in water; [Merck Index] Red-brown hygroscopic solid with an acidic odor; [Alfa Aesar MSDS] | |
| Record name | Rhodium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodium trichloride | |
CAS RN |
10049-07-7 | |
| Record name | Rhodium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)



![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)







![8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B162899.png)
